

A Comparative Guide to Tetrazolium-Based Cell Viability Assays: INT, XTT, and MTS

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Compound of Interest

Compound Name: INT Formazan

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The assessment of cell viability and proliferation is a cornerstone of research in cell biology, toxicology, and drug development. Among the various methods available, colorimetric assays using tetrazolium salts are widely employed due to their simplicity and reliability. These assays measure the metabolic activity of viable cells, which is directly proportional to the number of living cells. This guide provides an objective comparison of three common tetrazolium salt-based assays: INT (Iodonitrotetrazolium chloride), XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium).

Fundamental Principle

The underlying principle for these assays is the enzymatic reduction of a tetrazolium salt by metabolically active cells.^{[1][2]} Cellular dehydrogenases and reductases, primarily within the mitochondria, utilize NADH or NADPH to reduce the tetrazolium compound into a colored formazan product.^{[1][3][4]} The intensity of the color produced is proportional to the number of viable cells.^{[2][5]} A key distinction among these assays lies in the water solubility of the resulting formazan product.

Caption: Enzymatic reduction of tetrazolium salts by viable cells.

Comparative Analysis of INT, XTT, and MTS Assays

The choice of a suitable tetrazolium assay depends on several factors, including the cell type, experimental conditions, and the need for endpoint versus kinetic measurements. The following

table summarizes the key characteristics of INT, XTT, and MTS assays.

Feature	INT (Iodonitrotetrazolium chloride)	XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)	MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
Formazan Product	Water-insoluble red formazan.[6]	Water-soluble orange formazan.	Water-soluble purple formazan.[7]
Solubilization Step	Required (e.g., with DMSO or isopropanol).	Not required.	Not required.[7][8]
Electron Acceptor	Not typically required.	Requires an intermediate electron acceptor like PMS (phenazine methosulphate).	Requires an intermediate electron acceptor like PMS.[9]
Absorbance Max (λ_{max})	~490-500 nm	~450-490 nm[10]	~490-520 nm
Advantages	Established methodology.	Simple protocol, no solubilization needed. Suitable for kinetic assays.	Simple protocol, no solubilization needed. [7][8] More stable reagent mixture with PMS compared to XTT.[9]
Disadvantages	Endpoint assay only. Requires an additional solubilization step which can introduce errors.[8] Potential for toxicity from the solubilizing agent.	The XTT/PMS reagent mixture can be unstable, leading to poor precision.[9]	Can be more expensive than INT or MTT.

Caption: Comparison of INT and XTT/MTS assay workflows.

Experimental Protocols

Below are generalized protocols for each assay. It is crucial to optimize parameters such as cell seeding density, reagent concentration, and incubation time for each specific cell line and experimental condition.

INT Assay Protocol

- **Cell Seeding:** Plate cells in a 96-well plate at a predetermined density and culture overnight, or until the desired confluence is reached. Include wells with media only for blank controls.
- **Compound Treatment:** If applicable, treat cells with the test compound and incubate for the desired duration.
- **Reagent Preparation:** Prepare the INT solution in a suitable buffer or culture medium.
- **Incubation:** Add the INT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the INT to a red, insoluble formazan.
- **Solubilization:** Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
- **Measurement:** Measure the absorbance of the resulting colored solution using a microplate reader at approximately 490 nm.

XTT Assay Protocol

- **Cell Seeding:** Plate and culture cells as described for the INT assay.
- **Compound Treatment:** Treat cells with the test compound as required.
- **Reagent Preparation:** Shortly before use, prepare the XTT labeling mixture by combining the XTT reagent and the electron acceptor solution (PMS).^[9] The instability of this mixture necessitates immediate use.^[9]

- Incubation: Add the activated XTT solution to each well and incubate for 2-4 hours at 37°C. The color of the medium will change to orange in the presence of viable cells.
- Measurement: Measure the absorbance of the water-soluble formazan directly in the 96-well plate using a microplate reader at a wavelength of 450-490 nm.[10]

MTS Assay Protocol

- Cell Seeding: Plate and culture cells as described for the INT assay.
- Compound Treatment: Treat cells with the test compound as required.
- Reagent Preparation: Prepare the MTS reagent solution, which is typically combined with an electron acceptor (PMS) to form the final working solution.[9] The MTS/PMS mixture is generally more stable than the XTT/PMS mixture.[9]
- Incubation: Add the MTS working solution to each well and incubate for 1-4 hours at 37°C.
- Measurement: Measure the absorbance of the soluble formazan product at approximately 490 nm using a microplate reader.[7]

Conclusion

INT, XTT, and MTS are all valuable tools for assessing cell viability through metabolic activity. The choice between them often comes down to a trade-off between established protocols and convenience.

- INT, similar to the more common MTT assay, is a reliable endpoint assay but requires an additional, and potentially error-prone, solubilization step.[8]
- XTT and MTS offer the significant advantage of producing water-soluble formazans, which simplifies the protocol, reduces handling errors, and allows for kinetic studies.[8]
- Between the two soluble assays, MTS is often preferred due to the greater stability of its reagent mixture with the electron acceptor PMS, leading to more precise and reproducible results.[9]

Researchers should consider these factors carefully when selecting the most appropriate tetrazolium-based assay for their specific experimental needs.

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